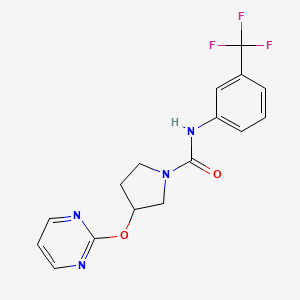
3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, also known as Compound A, is a small molecule compound that has been developed for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Applications De Recherche Scientifique
Pyrimidine Core in Medicinal Chemistry
The pyrimidine core is pivotal in the medicinal and pharmaceutical industries for its wide applicability in synthesizing various bioactive compounds. Among its derivatives, 5H-pyrano[2,3-d]pyrimidine scaffolds stand out for their bioavailability and broad synthetic applications. Recent reviews cover synthetic pathways for developing substituted pyrimidin-2-one derivatives through multicomponent reactions, highlighting the role of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing these compounds. This synthesis approach emphasizes the utility of the pyrimidine core in developing lead molecules for further pharmacological exploration (Parmar, Vala, & Patel, 2023).
Pyrimidine Derivatives as Optical Sensors
Pyrimidine derivatives have significant applications beyond medicinal chemistry, notably in the development of optical sensors. Due to their ability to form coordination and hydrogen bonds, pyrimidine-based compounds have emerged as exquisite materials for sensing applications. This versatility underlines the importance of pyrimidine derivatives in creating sensors with applications in biological and environmental monitoring (Jindal & Kaur, 2021).
Pyrimidine in Anticancer Research
Pyrimidines are also central to anticancer research, serving as the foundational structure for DNA and RNA. The anticancer potential of pyrimidine-based compounds, particularly in fused scaffolds, has been extensively reported. These compounds interact with various enzymes, targets, and receptors, indicating their broad spectrum of activity against cancer cells. Recent patents emphasize the ongoing global research focus on pyrimidine derivatives as potential anticancer agents, suggesting their prominence in future drug development endeavors (Kaur et al., 2014).
Pyrimidine and Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for its versatility and the ability to enhance the pharmacological profile of compounds, including those with pyrimidine cores. The inclusion of a pyrrolidine ring can significantly influence the stereochemistry, pharmacophore exploration, and 3D coverage of a molecule, thus impacting its biological activity. This review highlights the importance of both pyrrolidine and pyrimidine rings in the development of biologically active compounds, showcasing the diverse applications of these structures in drug discovery (Li Petri et al., 2021).
Propriétés
IUPAC Name |
3-pyrimidin-2-yloxy-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)11-3-1-4-12(9-11)22-15(24)23-8-5-13(10-23)25-14-20-6-2-7-21-14/h1-4,6-7,9,13H,5,8,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTRZZIXBMMODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)
![(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437350.png)
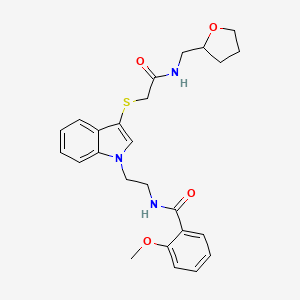
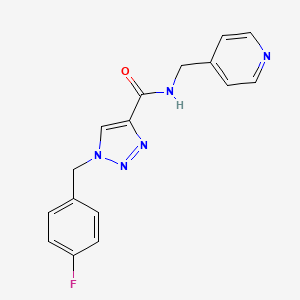
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2437357.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2437358.png)
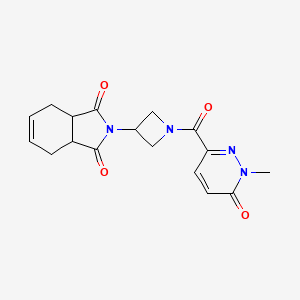

![(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2437363.png)
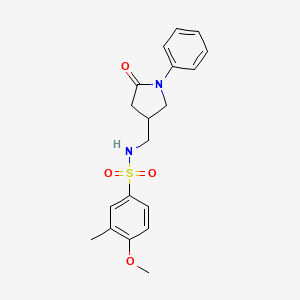
![2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2437365.png)
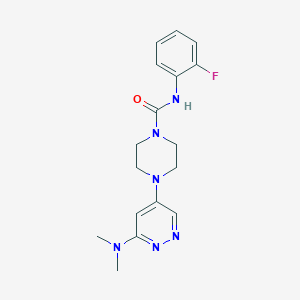
![2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2437369.png)